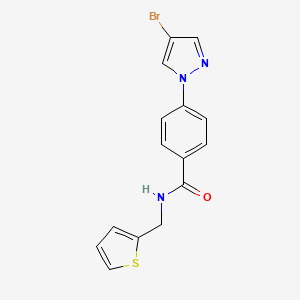![molecular formula C17H20N2O4 B11483860 5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[(tetrahydro-2H-pyran-4-yl)methyl]-](/img/structure/B11483860.png)
5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[(tetrahydro-2H-pyran-4-yl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYPHENYL)-N-[(OXAN-4-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-N-[(OXAN-4-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, while the carboxamide group is formed via amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-N-[(OXAN-4-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
3-(4-METHOXYPHENYL)-N-[(OXAN-4-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-N-[(OXAN-4-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 4-Methoxyphenyl isocyanate
- 2-Methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, 3-(4-METHOXYPHENYL)-N-[(OXAN-4-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazole ring, in particular, provides a versatile platform for further chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(oxan-4-ylmethyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H20N2O4/c1-21-14-4-2-13(3-5-14)15-10-16(23-19-15)17(20)18-11-12-6-8-22-9-7-12/h2-5,10,12H,6-9,11H2,1H3,(H,18,20) |
InChI Key |
ODFIMVFGSHLEGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCC3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-fluorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11483780.png)


![Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11483800.png)
![1,4-Dimethyl-6-nitro-7-[(tetrahydrofuran-2-ylmethyl)amino]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11483813.png)
![5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B11483817.png)
![N,N-diethyl-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11483818.png)
![(2Z)-2-[(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]hydrazinecarboxamide](/img/structure/B11483819.png)
![1-[(2,2-dichlorocyclopropyl)methyl]-2-(3,4-dimethoxybenzyl)-1H-benzimidazole](/img/structure/B11483821.png)
![[2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11483831.png)
![3-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11483840.png)
![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11483842.png)
![4-[(Pyridin-4-ylmethyl)amino]-1,2-thiazole-3-carboxamide](/img/structure/B11483846.png)
![Methyl 4-hydroxy-5-[1-hydroxy-2-(3-methoxyphenyl)-2-oxoethyl]-2-methylthiophene-3-carboxylate](/img/structure/B11483849.png)
